(3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride
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Overview
Description
(3-(4-Bromophenylamino)prop-2-enylidene)4-bromophenylamine hydrochloride is a useful research compound. Its molecular formula is C15H13Br2ClN2 and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications
Molecular and Crystal Structure Studies
- Molecular Structure Analysis : The compound 2-[(4-Bromophenylimino)methyl]-4,6-diiodophenol, a related derivative, has been synthesized and its molecular structure analyzed, revealing an intramolecular hydrogen bond and a specific dihedral angle between benzene rings, indicating potential applications in molecular structure studies (Hao Ji, Hua-Ping Ma, Yong-an Yang, Hailiang Zhu, 2012).
Synthesis and Chemical Characterization
- Synthesis of Derivatives : The synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, a compound similar in structure, has been reported. This process involves steps like Friedel-Crafts acylation, α-bromination, and amination, suggesting similar methods could be applicable for synthesizing the compound (Zeng Zhi-ming, 2003).
Chemical Properties and Interactions
- Hydrogen Bond Analysis : Studies on the molecular and crystal structures of hydrochlorides of similar compounds show the significance of hydrogen bonds in determining the molecular conformation, which can be relevant for understanding the chemical behavior of the compound (V. S. Fundamenskii, G. Starova, V. I. Pantsurkin, G. Dasgupta, 1993).
Potential Biological Activities
- Antimycobacterial Activity Assessment : Research on hydrochlorides of 2-alkyl(cycloalkyl, aralkyl)-5-bromo-6-methyl-4-phenylaminopyrimidines, which are structurally related, reveals that the localization of halogen atoms significantly affects their antimycobacterial activity. This suggests potential biological activities for the compound under discussion in similar contexts (A. V. Erkin, V. Krutikov, 2010).
Applications in Nonlinear Optical Properties
- Nonlinear Optical Properties : A study on chalcone derivatives related to the compound indicates potential applications in nonlinear optical properties, which could be significant for semiconductor devices (M. Shkir, A. Irfan, S. AlFaify, Parutagouda Shankaragouda Patil, A. Al‐Sehemi, 2019).
Synthesis of Metal Complexes
- Metal Complex Synthesis : The synthesis of metal complexes using bromophenylamine derivatives has been explored, providing insights into potential applications in creating novel metal-organic frameworks or catalysts (D. Shukla, M. Rani, A. Khan, 2013).
Antimicrobial Agent Synthesis
- Antimicrobial Agent Development : Synthesis and characterization of substituted phenyl azetidines, including bromophenyl analogs, indicate potential for developing new antimicrobial agents (K. Doraswamy, P. Ramana, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-N-[(E)-3-(4-bromophenyl)iminoprop-1-enyl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2.ClH/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15;/h1-11,18H;1H/b10-1+,19-11?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSALKYNSMLCOW-ZDZJVJOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC=NC2=CC=C(C=C2)Br)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C=NC2=CC=C(C=C2)Br)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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